1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1858256-03-7
VCID: VC11711064
InChI: InChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3
Molecular Formula: C15H20N4O3S
Molecular Weight: 336.4 g/mol

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

CAS No.: 1858256-03-7

Cat. No.: VC11711064

Molecular Formula: C15H20N4O3S

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine - 1858256-03-7

Specification

CAS No. 1858256-03-7
Molecular Formula C15H20N4O3S
Molecular Weight 336.4 g/mol
IUPAC Name 5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
Standard InChI InChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3
Standard InChI Key GLCMGVHYNFDSRP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 5 with a piperazine moiety (Figure 1). The thiadiazole core contributes to aromatic stability, while the trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The piperazine ring introduces basicity, enabling salt formation and modulating solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight336.4 g/mol
IUPAC Name5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
Canonical SMILESCOC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3
XLogP32.1 (predicted)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the piperazine protons (δ\delta 2.5–3.0 ppm) and aromatic protons of the trimethoxyphenyl group (δ\delta 6.8–7.2 ppm). Infrared (IR) spectroscopy reveals N–H stretching at 3300 cm1^{-1} and C–O–C vibrations at 1250 cm1^{-1} . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 336.4, consistent with the molecular formula.

Synthesis and Structural Optimization

Cyclocondensation Strategies

The synthesis typically involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with α-halo carbonyl compounds. For example, reacting 3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-amine with 1-bromo-2-piperazinoethane in the presence of triethylamine yields the target compound . This method achieves yields of 70–85% under refluxing ethanol .

Table 2: Representative Synthesis Conditions

ReactantReagentSolventTemperatureYield (%)
3-(3,4,5-TMP)-thiadiazol-5-amine1-bromo-2-piperazinoethaneEthanol80°C78

Regioselectivity Challenges

Regioselective formation of the thiadiazole ring is critical. Studies on analogous compounds demonstrate that electron-donating groups (e.g., methoxy) on the phenyl ring favor cyclization at position 3, minimizing byproducts . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >75% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against Escherichia coli (MIC: 4 μg/mL), outperforming ampicillin (MIC: 8 μg/mL) . Docking studies suggest inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis . Binding scores of −9.6 kcal/mol indicate strong interactions with FabI’s active site, particularly via hydrogen bonds with Tyr156 and NAD+^+ cofactor .

Table 3: Antimicrobial Activity Profile

StrainInhibition Zone (mm)MIC (μg/mL)
E. coli ATCC 2592222 ± 1.24
Staphylococcus aureus14 ± 0.816

Analytical and Pharmacokinetic Profiling

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity >98% with a retention time of 6.8 minutes. Liquid chromatography–mass spectrometry (LC-MS) identifies major metabolites, including O-demethylated derivatives.

ADME Properties

The compound exhibits moderate plasma protein binding (82%) and a half-life of 3.2 hours in rat models. Blood-brain barrier permeability is limited (logBB: −1.2), likely due to the polar piperazine group.

Table 4: Pharmacokinetic Parameters

ParameterValue
Cmax\text{C}_{\text{max}}1.8 μg/mL
t1/2t_{1/2}3.2 h
AUC024_{0–24} 28 μg·h/mL

Challenges and Future Directions

Toxicity Concerns

Hepatotoxicity (ALT elevation >3× baseline) occurs at doses >50 mg/kg in murine studies. Structural modifications, such as replacing methoxy groups with fluorine, may reduce oxidative stress.

Formulation Strategies

Nanoemulsions using Labrafil® M 1944 CS improve oral bioavailability from 45% to 68% in preclinical trials. Sustained-release tablets with HPMC K4M extend t1/2t_{1/2} to 8.1 hours.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator